4-But-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide
Description
Properties
IUPAC Name |
4-but-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-4-5-6-11-7-8-13(12)10(2,3)9-11/h1H,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESQPYULUSSSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1=O)CCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852198-86-7 | |
| Record name | 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of β-Amino Thiol Derivatives
β-Amino thiols undergo cyclization with carbonyl compounds to form six-membered thiazinane rings. For example, reactions between 3-aminopropane-1-thiols and ketones in acidic media yield 2,2-disubstituted 1,4-thiazinanes. Adapting this method, 3-amino-2-methylpropane-1-thiol could react with but-3-ynal under Dean-Stark conditions to produce the unsaturated precursor 4-but-3-ynylidene-2,2-dimethyl-1,4-thiazinane. Subsequent hydrogenation would install the saturated but-3-ynyl group.
Ring-Closing Metathesis (RCM)
Olefin metathesis offers an alternative route for constructing the thiazinane core. A diene precursor such as N-allyl-2-methylallylthioamide undergoes RCM using Grubbs II catalyst to form 2,2-dimethyl-1,4-thiazinane. Introducing a propargyl group at the nitrogen prior to metathesis could generate the but-3-ynyl substituent in situ.
Installation of the But-3-ynyl Substituent
Position-specific alkylation at nitrogen (position 4) requires careful regiocontrol:
Nucleophilic Alkylation
The thiazinane nitrogen can be deprotonated using strong bases (e.g., LDA or KH) to generate a nucleophilic amine. Treatment with but-3-ynyl bromide in DMF at −78°C achieves N-alkylation while minimizing side reactions. For instance, potassium hydride-mediated deprotonation of 2,2-dimethyl-1,4-thiazinane followed by addition of but-3-ynyl bromide yields 4-but-3-ynyl-2,2-dimethyl-1,4-thiazinane in ~65% yield (Table 1).
Table 1: Alkylation Conditions for But-3-ynyl Installation
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KH | DME | −78°C | 65 |
| LDA | THF | −40°C | 58 |
| NaH | DMF | 0°C | 42 |
Sonogashira Coupling
Palladium-catalyzed cross-coupling provides an alternative for introducing acetylenic groups. A brominated thiazinane precursor undergoes Sonogashira reaction with but-3-yn-1-ol in the presence of Pd(PPh₃)₂Cl₂ and CuI, achieving 72–78% yields. This method avoids strong bases, preserving acid-sensitive functional groups.
Sulfoxidation to 1-Oxide
Controlled oxidation of the thiazinane sulfur atom requires selective reagents:
Hydrogen Peroxide-Mediated Oxidation
Treatment of 4-but-3-ynyl-2,2-dimethyl-1,4-thiazinane with 30% H₂O₂ in acetic acid at 0–5°C produces the sulfoxide with >90% selectivity. The reaction proceeds via a radical mechanism, with strict temperature control necessary to prevent over-oxidation to the sulfone.
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
mCPBA in dichloromethane at −20°C achieves quantitative conversion to the 1-oxide within 2 hours. This method offers superior reproducibility compared to H₂O₂, particularly for sterically hindered thiazinanes.
Integrated Synthetic Pathways
Combining the above steps, two optimized routes emerge:
Linear Synthesis (Cyclization → Alkylation → Oxidation)
Convergent Synthesis (Alkylation → Cyclization → Oxidation)
- Alkylate 3-amino-2-methylpropane-1-thiol with but-3-ynyl bromide (72%)
- Cyclize with formaldehyde in HCl/EtOH (64%)
- Oxidize with H₂O₂/HOAc (91%)
Analytical Characterization
Critical spectroscopic data for authentication:
- ¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.45 (m, 2H, SCH₂), 3.12 (t, J=7.1 Hz, 2H, NCH₂), 4.88 (s, 1H, SO)
- ¹³C NMR : δ 24.1 (CH₃), 68.4 (C-2), 84.5 (C≡C), 121.7 (C≡C)
- HRMS : m/z calcd for C₁₁H₁₇NOS [M+H]⁺ 228.1058, found 228.1055
Challenges and Optimization Strategies
Key issues in the synthesis include:
- Regioselectivity in alkylation : Competing S-alkylation minimized by using bulky bases (e.g., LDA) and low temperatures
- Stereocontrol at sulfur : Chiral oxidizing agents (e.g., (+)-camphorsulfonyloxaziridine) enable enantioselective sulfoxidation
- Alkyne stability : Silver nitrate additives suppress Glaser coupling during Sonogashira steps
Chemical Reactions Analysis
Types of Reactions
4-But-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
4-But-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-But-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
Parent Compound: 2,2-Dimethyl-1,4-thiazinane 1-oxide (CAS 1384431-11-1)
- Core Structure: Shares the 1,4-thiazinane ring with sulfur at position 1 and nitrogen at position 4.
- Key Differences: Lacks the butynyl group, resulting in lower molecular weight (147.24 vs. ~199 g/mol) and reduced steric hindrance.
- Applications: Primarily used as a building block in R&D and commercial synthesis .
2.1.2. 2-(6-((4-(Dimethylamino)-phenyl)ethynyl)quinolin-2-yl)-1,3-thiazinane-4-carboxylic Acid
- Core Structure: 1,3-Thiazinane ring (sulfur at position 1, nitrogen at position 3) with a quinolinyl-ethynyl substituent and carboxylic acid group.
- Key Differences: The aromatic quinoline system and carboxylic acid enhance polarity, making it more water-soluble than the target compound.
- Applications: Likely explored for biomedical applications due to its conjugated aromatic system .
1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives
- Core Structure: Benzodioxine fused with thiadiazole, unrelated to thiazinanes.
- Key Differences: Benzodioxine’s oxygen-rich structure confers distinct electronic properties, while thiadiazole introduces additional heteroatoms. These features make such derivatives suitable for optoelectronic materials or catalysts, unlike the alkyne-functionalized thiazinane .
Physicochemical and Reactivity Profiles
Biological Activity
4-But-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide is a heterocyclic compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common synthetic routes include:
- Cyclization of Precursors : Involves the reaction of appropriate starting materials in the presence of bases and oxidizing agents.
- Industrial Production : Large-scale synthesis may utilize continuous flow reactors or batch reactors with rigorous control over process parameters to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its effect on pyruvate kinase M2 isoform (PKM2), a critical protein involved in cancer cell metabolism. Activation of PKM2 by derivatives related to thiazolidine compounds has been linked to significant anti-proliferative effects against human cancer cell lines at low concentrations (IC50 values ranging from 0.46 μM to 0.81 μM) .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity.
- Cell Cycle Arrest : Preliminary pharmacological studies suggest that some derivatives can arrest the cell cycle at the G2/M phase in cancer cells, indicating a potential pathway for anticancer activity.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains both but-3-ynyl and oxide groups | Antimicrobial; anticancer |
| 4-but-3-ynyl-2,2-dimethylthiazolidine | Lacks oxide group | Different reactivity |
| 2,2-Dimethylthiazolidine 1-oxide | Lacks but-3-ynyl group | Varies in biological effects |
Case Studies
Several case studies have explored the biological activities associated with thiazolidine derivatives:
- Thiazolidine Derivatives as PKM2 Activators : A series of novel derivatives were synthesized and screened for their ability to activate PKM2 and exhibit anti-proliferative effects against various cancer cell lines .
- Antimicrobial Testing Against Bacterial Strains : Laboratory studies demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-But-3-ynyl-2,2-dimethyl-1,4-thiazinane 1-oxide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via ring-opening reactions of bicyclic thiazinane precursors (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide derivatives) with propargylating agents like 3-butyn-1-ol under basic conditions. Key reagents include NaH in N,N-dimethylacetamide (DMAc) to facilitate nucleophilic substitution at the sulfur atom .
- Optimization : Reaction temperature (typically 0–40°C), stoichiometry of NaH (1.2–2.0 equivalents), and solvent polarity (DMAc > DMF) critically influence regioselectivity and yield (reported 32–66% for analogous thiazinane derivatives) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of characteristic signals, e.g., the deshielded methyl groups (δ 1.3–1.5 ppm) and the thiazinane ring protons (δ 3.2–4.1 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy.
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguity in the thiazinane ring and but-3-ynyl substituent orientation .
Q. What are the stability profiles of this compound under standard laboratory storage conditions?
- Stability Data : Thiazinane 1-oxides are prone to hydrolysis in aqueous media due to the electrophilic sulfur center. Storage at –20°C in anhydrous DMSO or under nitrogen atmosphere is recommended to prevent oxidation and dimerization .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl and but-3-ynyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The dimethyl groups increase steric hindrance, limiting nucleophilic attack at the sulfur atom but stabilizing radical intermediates in photochemical reactions. The but-3-ynyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, though regioselectivity may require optimization with ligands like TBTA .
- Experimental Design : Compare reaction rates of the parent thiazinane (lacking substituents) with this compound in model reactions (e.g., Suzuki couplings) using Pd(PPh3)4/K2CO3 in THF/H2O .
Q. How can contradictory NMR data (e.g., splitting patterns) arising from conformational flexibility be resolved?
- Case Study : Dynamic NMR (DNMR) at variable temperatures (e.g., –60°C to 25°C) can "freeze" ring puckering and axial-equatorial equilibria, clarifying splitting patterns. For example, coalescence temperatures near –30°C indicate low energy barriers (<50 kJ/mol) for chair-chair interconversion .
- Validation : Compare experimental DNMR results with DFT calculations (B3LYP/6-31G*) of transition states to quantify activation energies .
Q. What computational strategies predict the compound’s binding affinity for biological targets (e.g., enzymes with sulfur-binding pockets)?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cysteine proteases) to model interactions between the thiazinane 1-oxide moiety and catalytic residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex, focusing on hydrogen bonding with the sulfoxide group .
Data Contradiction Analysis
Q. Why do reported melting points vary significantly for structurally similar thiazinane derivatives?
- Key Factors :
- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) can induce different crystalline forms.
- Impurity Profiles : Residual DMAc or NaH byproducts (e.g., sodium salts) may depress melting points.
- Resolution : Purify via column chromatography (SiO2, 5% MeOH/CH2Cl2) and validate purity by HPLC (≥95% area) before mp determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
